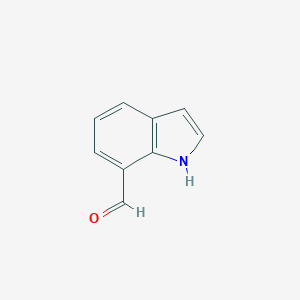

Indole-7-carboxaldéhyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives, including indole-7-carboxaldehyde, involves several methods. These methods include classical approaches as well as modern palladium-catalyzed reactions. Palladium-catalyzed reactions, in particular, have become a cornerstone in the synthesis and functionalization of indoles due to their wide range of functionalities and applicability to complex molecules (Cacchi & Fabrizi, 2005). Traditional methods also remain relevant, showcasing the diverse synthetic routes available for indole-7-carboxaldehyde.

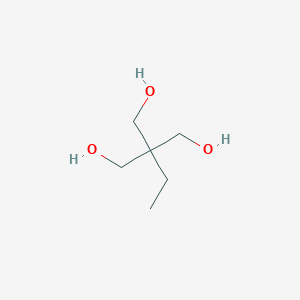

Molecular Structure Analysis

The molecular structure of indole-7-carboxaldehyde, like other indole derivatives, is characterized by its indole skeleton, which is the foundation for its chemical reactivity and properties. Advanced techniques such as X-ray diffraction (XRD), spectroscopic methods, and density functional theory (DFT) studies provide insights into the bond angles, bond lengths, and electronic structure, enabling a deeper understanding of its chemical behavior (Tariq et al., 2020).

Chemical Reactions and Properties

Indole-7-carboxaldehyde undergoes various chemical reactions, including C–C and C–N coupling reactions and reductions, due to its carbonyl group. These reactions are fundamental in the synthesis of heterocyclic derivatives and biologically active compounds. The compound’s reactivity is further explored through indium-mediated ternary reactions and cyclopalladation, highlighting its versatility in organic synthesis (El-Sawy, Abo‐Salem, & Mandour, 2017).

Physical Properties Analysis

The physical properties of indole-7-carboxaldehyde, including its melting point, boiling point, and solubility in various solvents, are crucial for its handling and use in chemical synthesis. These properties determine the compound's suitability for different reactions and its behavior under various conditions.

Chemical Properties Analysis

The chemical properties of indole-7-carboxaldehyde, such as its reactivity towards nucleophiles and electrophiles, its participation in cycloaddition reactions, and its ability to form complex structures through reactions with indoles and other heterocycles, are extensively studied. Such properties are pivotal for the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various fields (Zou et al., 2014).

Applications De Recherche Scientifique

Préparation d'anti-androgènes

L'indole-7-carboxaldéhyde est utilisé comme réactif pour la préparation d'anti-androgènes . Les anti-androgènes sont des médicaments qui bloquent les effets des androgènes (hormones mâles), ce qui peut aider à traiter des affections telles que le cancer de la prostate.

Préparation d'agents antiplaquettaires

Ce composé est également utilisé dans la synthèse d'agents antiplaquettaires . Ce sont des médicaments qui diminuent l'agrégation plaquettaire et inhibent la formation de thrombus, ce qui est crucial dans la prise en charge des maladies cardiovasculaires.

Préparation d'agonistes du récepteur X du foie (LXR)

L'this compound est utilisé dans la préparation d'agonistes du récepteur X du foie (LXR) . Les LXR jouent un rôle clé dans la régulation du cholestérol, des acides gras et de l'homéostasie du glucose, et leurs agonistes sont explorés pour une utilisation thérapeutique dans l'athérosclérose, le diabète et la maladie d'Alzheimer.

Préparation d'antagonistes du récepteur EP3 pour la prostaglandine E2

Ce composé est utilisé dans la préparation d'antagonistes du récepteur EP3 pour la prostaglandine E2 . Les antagonistes du EP3 ont des applications thérapeutiques potentielles dans diverses affections, notamment la douleur, l'inflammation et certains types de cancer.

Préparation d'inhibiteurs de la perforine glycoprotéique

L'this compound est utilisé dans la préparation d'inhibiteurs de la perforine glycoprotéique . La perforine est une protéine qui joue un rôle dans la réponse immunitaire, et ses inhibiteurs pourraient potentiellement être utilisés dans le traitement des maladies auto-immunes et de certains types de cancer.

Agents anticancéreux du sein

Les échafaudages indoliques, tels que l'this compound, sont bien documentés pour leur accessibilité biologique et leurs applications thérapeutiques plus larges . Ils ont des effets intrinsèques sur les mécanismes de transduction et de prolifération cellulaire en biologie du cancer . Les informations structurelles sur les composés indoliques pour cibler le cancer du sein résistant aux médicaments sont largement reconnues .

Mécanisme D'action

Target of Action

Indole derivatives, including Indole-7-carboxaldehyde, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

It is known that indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions can lead to various changes in cellular functions and processes.

Pharmacokinetics

It is known that indole derivatives can enter the liver through the circulation for further catalysis and affect liver metabolism and immune response .

Result of Action

The molecular and cellular effects of Indole-7-carboxaldehyde’s action are diverse, given the wide range of biological activities associated with indole derivatives . For instance, it has been suggested that indole derivatives can maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Action Environment

The action, efficacy, and stability of Indole-7-carboxaldehyde can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the composition of the gut microbiota, therefore, can potentially affect the production and action of Indole-7-carboxaldehyde. Additionally, factors such as pH, temperature, and the presence of other compounds can also influence the stability and efficacy of Indole-7-carboxaldehyde.

Safety and Hazards

Orientations Futures

While specific future directions for Indole-7-carboxaldehyde are not detailed in the search results, indole compounds in general show good therapeutic prospects . They are widely present in many important alkaloids, as well as in tryptophan and auxins . Their druggability and application in intestinal and liver diseases are areas of ongoing research .

Propriétés

IUPAC Name |

1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVZDADGTFJAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370407 | |

| Record name | Indole-7-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1074-88-0 | |

| Record name | Indole-7-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-7-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)

![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)